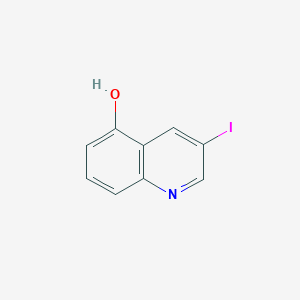

3-iodoquinolin-5-ol

Description

Properties

IUPAC Name |

3-iodoquinolin-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKWLFNWHVMEHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)I)C(=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856898 | |

| Record name | 3-Iodoquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261678-93-6 | |

| Record name | 3-Iodoquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility Profile of 3-Iodoquinolin-5-ol in Polar Aprotic Solvents

Executive Summary

3-iodoquinolin-5-ol (5-hydroxy-3-iodoquinoline) represents a critical scaffold in medicinal chemistry, particularly as an intermediate for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and as a fragment for kinase inhibitor design.[1][2] Its physicochemical behavior is dominated by the competing influences of the lipophilic iodine substituent, the electron-deficient quinoline core, and the hydrogen-bond-donating hydroxyl group.[1]

This guide provides a definitive analysis of its solubility in polar aprotic solvents—the primary class of solvents used for its synthesis, purification, and biological screening. Unlike simple solubility tables, this document details the mechanistic basis of dissolution, stability concerns in solution, and validated protocols for determining exact solubility limits in your specific laboratory context.

Physicochemical Basis of Solubility

To master the handling of 3-iodoquinolin-5-ol, one must understand the molecular forces at play.[1][2] The molecule is an amphiphile with distinct regions of polarity and lipophilicity.

Molecular Architecture[2]

-

H-Bond Donor (HBD): The C5-hydroxyl (-OH) group is a strong donor.[1][2]

-

H-Bond Acceptor (HBA): The quinoline nitrogen and the hydroxyl oxygen act as acceptors.[1][2]

-

Lipophilicity: The iodine atom at C3 and the aromatic rings contribute to a moderate LogP (estimated ~2.5–2.8), limiting water solubility.[1]

-

Lattice Energy: The combination of

stacking (quinoline rings) and intermolecular H-bonding (OH

Why Polar Aprotic Solvents?

Polar aprotic solvents (DMSO, DMF, NMP) are the "gold standard" for this compound because they possess:

-

High Dipole Moments: Capable of stabilizing the polarizable iodine-quinoline core.[1][2]

-

Strong H-Bond Acceptance: The sulfoxide (DMSO) or amide (DMF/NMP) oxygens act as potent acceptors for the C5-OH proton, effectively breaking the intermolecular lattice bonds.[1][2]

-

Lack of H-Bond Donation: They do not compete with the quinoline nitrogen, preventing the "caging" effects seen in protic solvents like water or ethanol.[1]

Solubility Profile & Solvent Selection

The following data summarizes the expected solubility behavior based on structural analogues (e.g., 5-hydroxyquinoline, 5,7-diiodo-8-hydroxyquinoline) and functional group analysis.

Table 1: Solubility Classification in Polar Aprotic Solvents[3]

| Solvent | Dielectric Constant ( | Solubilizing Power | Primary Application | Stability Risk |

| DMSO (Dimethyl sulfoxide) | 47.2 | High (>50 mg/mL) | Stock solutions (10-100 mM), Biological assays | Oxidation of phenol over time; hygroscopic.[1][2] |

| DMF (Dimethylformamide) | 38.3 | High (>50 mg/mL) | SNAr reactions, Cross-coupling synthesis | Hydrolysis to dimethylamine at high T; hepatotoxicity.[1] |

| NMP (N-Methyl-2-pyrrolidone) | 32.2 | Very High (>100 mg/mL) | Process chemistry, Scale-up | Difficult to remove (high BP); reprotoxic.[1][2] |

| DMAc (Dimethylacetamide) | 37.8 | High (>50 mg/mL) | Alternative to DMF | Similar to DMF but slightly more stable.[1][2] |

| Acetonitrile (MeCN) | 37.5 | Moderate (1–10 mg/mL) | HPLC mobile phase, Crystallization | Low boiling point limits high-temp reactions.[1][2] |

| Acetone | 20.7 | Moderate (1–10 mg/mL) | Isolation/Precipitation | Volatile; not suitable for high-temp chemistry.[1][2] |

Critical Insight: While DMSO and DMF are excellent solvents, Acetonitrile often shows significantly lower solubility for hydroxy-quinolines due to its weaker capacity to accept hydrogen bonds from the phenolic -OH compared to the oxygen-centered acceptors in DMSO/DMF.[1]

Experimental Protocols

Since solubility can vary based on the solid-state form (polymorph) and purity of your specific batch, rely on these self-validating protocols rather than literature values alone.

Workflow Visualization

The following diagram outlines the decision process for selecting the correct solubility determination method.

Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility protocols.

Method A: Kinetic Solubility (High Throughput)

Use Case: Rapidly estimating solubility for biological screening where the compound is already in a DMSO stock.[1] Principle: Measures the precipitation point when a concentrated stock is spiked into the target solvent.

-

Preparation: Prepare a 10 mM stock solution of 3-iodoquinolin-5-ol in anhydrous DMSO.

-

Spiking: Aliquot the target solvent (e.g., PBS, Acetonitrile) into a 96-well plate.

-

Titration: Add the DMSO stock in stepwise increments (e.g., 1%, 2%, 5% v/v) to the target solvent.

-

Incubation: Shake for 2 hours at room temperature.

-

Detection: Measure turbidity via UV-Vis absorbance at 620 nm (non-absorbing region) or by nephelometry.[1][2]

-

Result: The concentration at which absorbance spikes indicates the solubility limit under kinetic conditions.

Method B: Thermodynamic Solubility (The Gold Standard)

Use Case: Determining the true saturation limit for synthesis or formulation.[1] Principle: Equilibrium between solid and liquid phases.[2]

-

Saturation: Add excess solid 3-iodoquinolin-5-ol (approx. 20 mg) to a glass vial containing 1 mL of the target solvent (e.g., DMF).

-

Equilibration:

-

Separation:

-

Centrifuge the sample (10,000 rpm for 10 min) or filter through a 0.45 µm PTFE filter (ensure filter compatibility).

-

Note: Pre-saturate the filter with solution to prevent drug loss by adsorption.[2]

-

-

Quantification:

Stability & Troubleshooting

Working with 3-iodoquinolin-5-ol in polar aprotic solvents requires awareness of specific degradation pathways.

Oxidation (The "Browning" Effect)[1]

-

Observation: Solutions in DMSO or DMF may turn from pale yellow to dark brown over days.[2]

-

Cause: The electron-rich phenol ring is susceptible to oxidation, forming quinone-methide-like species.[1][2] This is accelerated by light and basic impurities in the solvent.[2]

-

Mitigation:

Hygroscopicity[1][4]

-

Observation: Precipitation occurs in "dry" DMSO stocks left open.[1][2]

-

Cause: DMSO and DMF are extremely hygroscopic.[1][2] Absorbed water acts as an antisolvent, crashing out the lipophilic iodine-containing molecule.[1]

-

Mitigation: Use septum-sealed vials and store over molecular sieves if using for moisture-sensitive reactions.[1][2]

Reaction Compatibility

-

Nucleophilic Attack: In strong polar aprotic solvents at high temperatures (>100°C), the iodine atom can undergo unwanted

displacement if strong nucleophiles (or even solvent breakdown products like dimethylamine from DMF) are present.[1] -

Recommendation: For high-temperature couplings, use DMAc or NMP which are generally more thermally stable than DMF.[1][2]

References

-

Solvent Properties & Selection

-

Quinoline Solubility & Synthesis

-

Stability in Aprotic Solvents

-

Analytical Methods

Sources

- 1. Diiodohydroxyquinoline - Wikipedia [en.wikipedia.org]

- 2. 5-Iodo-8-quinolinol | C9H6INO | CID 96111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-Hydroxyquinoline | 578-67-6 [chemicalbook.com]

The Biological Activity and Pharmacological Potential of 5-Hydroxyquinoline Derivatives

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic therapeutic agents.[1][2] Among its many isomers, derivatives of 5-hydroxyquinoline are attracting significant attention for their remarkable breadth of biological activities. This is largely attributed to the strategic positioning of the hydroxyl group, which, in concert with the heterocyclic nitrogen, creates a potent metal-chelating motif. This fundamental property underpins a cascade of downstream pharmacological effects, including potent anticancer, antimicrobial, neuroprotective, and anti-inflammatory activities.[3][4][5][6] This technical guide provides an in-depth analysis of the synthesis, multifaceted mechanisms of action, and therapeutic potential of 5-hydroxyquinoline derivatives. It consolidates current research, details key experimental protocols for their evaluation, and offers insights into the critical structure-activity relationships that govern their efficacy, serving as a vital resource for professionals engaged in drug discovery and development.

The 5-Hydroxyquinoline Scaffold: Foundational Chemistry and Synthesis

Introduction to the Quinoline Core and the 5-Hydroxy Group

The quinoline ring system is fundamental to a wide array of therapeutic agents, from the historic antimalarial quinine to modern fluoroquinolone antibiotics and anticancer drugs.[2][5] The introduction of a hydroxyl group at the C-5 position fundamentally alters the molecule's electronic properties and steric profile. This specific substitution creates a powerful bidentate chelating site with the ring's nitrogen atom at position 1, enabling the molecule to form stable complexes with various divalent and trivalent metal ions. This chelation is not merely a chemical curiosity; it is a central driver of the biological activity of many derivatives, influencing processes from reactive oxygen species (ROS) generation to the inhibition of metalloenzymes.[7][8]

Key Synthetic Strategies

The construction of the 5-hydroxyquinoline core can be achieved through several classic and modern synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

-

The Skraup Reaction: This is a conventional and cost-effective method for synthesizing the quinoline ring.[9] The reaction involves the treatment of an aminophenol (specifically, 3-aminophenol to yield 5-hydroxyquinoline) with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid.[9][10] The sulfuric acid serves both as a catalyst and a dehydrating agent. The stability of certain substituents, such as bromo groups, during the harsh conditions of the Skraup reaction makes them useful as blocking groups to direct the cyclization to the desired regioisomer.[10]

-

Friedländer Synthesis: This method involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, such as acetaldehyde, in the presence of a base like sodium hydroxide.[10] It offers a more convergent approach compared to the Skraup reaction, often with milder conditions.

-

Modern Synthetic Approaches: Contemporary organic synthesis has introduced more refined methods. Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, allow for the direct arylation of pre-formed quinoline skeletons, enabling the synthesis of complex derivatives that are inaccessible through classical methods.[11] Furthermore, methods for the direct hydroxylation of the quinoline ring at the C-5 position have been developed, providing alternative routes to these valuable scaffolds.[10]

General Synthesis and Purification Workflow

The development of a novel 5-hydroxyquinoline derivative follows a logical progression from synthesis to purification and characterization. The causality behind this workflow is to ensure the final compound is of sufficient purity and known structure for reliable biological evaluation.

Caption: General workflow for synthesis and purification of a 5-hydroxyquinoline derivative.

Core Biological Activities and Mechanisms of Action

The pharmacological potential of 5-hydroxyquinoline derivatives is remarkably diverse, stemming from several interconnected mechanisms of action.

Anticancer Potential

Derivatives of this scaffold have emerged as potent anticancer agents, acting through multiple pathways to induce cancer cell death and inhibit tumor progression.[2][12]

-

Induction of Oxidative Stress and Apoptosis: Many 5-hydroxyquinoline derivatives, particularly nitro-substituted compounds like Nitroxoline, can induce cytotoxicity by increasing intracellular reactive oxygen species (ROS).[13][14] This effect is often potentiated by the presence of metal ions like copper.[13][14] The resulting oxidative stress overwhelms the cancer cell's antioxidant defenses, leading to damage of DNA and proteins and triggering programmed cell death (apoptosis).[15] Some derivatives can also induce apoptosis and cell cycle arrest independent of p53 status, which is a significant advantage for treating tumors with p53 mutations.[15]

Caption: Simplified pathway of ROS-induced apoptosis by 5-hydroxyquinoline derivatives.

-

Inhibition of Key Oncogenic Enzymes: These derivatives have been shown to inhibit a range of enzymes crucial for cancer cell survival and proliferation.

-

c-Met Kinase: Certain substituted quinolines are potent inhibitors of the c-Met kinase, an enzyme often overexpressed in human cancers that plays a role in tumor growth and metastasis.[6]

-

EZH2: 5-Methoxyquinoline derivatives have been identified as a new class of inhibitors for the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase implicated in epigenetic gene silencing and cancer progression.[16]

-

DNA Methyltransferases (DNMTs): Some quinoline-based compounds can inhibit DNMTs, enzymes that are critical for DNA methylation and epigenetic regulation, and have shown the ability to provoke a DNA damage response in cancer cells.[17][18]

-

-

Anti-Metastatic Effects: Beyond direct cytotoxicity, some derivatives can suppress tumor invasiveness. One novel 8-hydroxyquinoline derivative was shown to inhibit esophageal carcinoma cell proliferation and invasion by downregulating the expression of chemokine (C-C motif) ligand 5 (CCL5).[19]

Table 1: Representative Anticancer Activity of 5-Hydroxyquinoline Derivatives

| Compound | Cancer Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 5-Nitro-8-hydroxyquinoline (Nitroxoline) | Human Cancer Cell Lines | IC₅₀ | 5-10 fold lower than clioquinol | [13][14] |

| 5-Amino-8-hydroxyquinoline | HeLa, MCF-7 | Cell Viability | Significant decrease | [20] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Melanoma), MDA-MB-231 (Breast), A549 (Lung) | IC₅₀ | Comparable to cisplatin/doxorubicin | [21] |

| 5k (5-methoxy-quinoline derivative) | MDA-MB-231 (Breast) | IC₅₀ | 2.45 µM |[16] |

Antimicrobial and Antiviral Activity

The antimicrobial properties of quinolines are well-established, and 5-hydroxy derivatives contribute significantly to this legacy with broad-spectrum activity.[5][22]

-

Mechanism of Action: A primary mechanism of antibacterial action is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[22] This enzyme is essential for bacterial DNA replication, and its inhibition leads to a cessation of cell division and eventual cell death.

-

Spectrum of Activity: These compounds have demonstrated potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[20][23] Notably, some derivatives are active against multidrug-resistant strains like methicillin-resistant S. aureus (MRSA).[21] Antifungal activity, particularly against Candida albicans, has also been reported.[20][24]

-

Antiviral Potential: Select derivatives have shown promising antiviral activity. For instance, certain 5-sulphonamido-8-hydroxyquinoline compounds exhibited marked inhibitory effects against avian paramyxovirus type 1 (APMV-1) and laryngotracheitis virus (LTV) in cell cultures and chicken embryo experiments.[23]

Neuroprotective Effects

The ability of 5-hydroxyquinolines to chelate metal ions is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where the dysregulation of copper and zinc is implicated in pathology.[1][7]

-

Modulation of Amyloid-β Aggregation: Copper and zinc ions are known to promote the aggregation of the amyloid-β (Aβ) peptide into the toxic plaques characteristic of Alzheimer's disease.[7] 5-Hydroxyquinoline derivatives can effectively chelate these metal ions, thereby inhibiting the metal-induced aggregation of Aβ and even disassembling pre-formed aggregates.[7] This action helps to mitigate a key pathological event in the disease.

Caption: Mechanism of Aβ aggregation inhibition by 5-hydroxyquinoline derivatives.

-

Enzyme Inhibition and Antioxidant Activity: Beyond metal chelation, these compounds show potential as inhibitors of enzymes relevant to neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[1] Their inherent antioxidant properties also allow them to scavenge free radicals, combating the oxidative stress that is a common feature of neurodegenerative diseases.[1]

Anti-inflammatory Properties

Several quinoline derivatives possess significant anti-inflammatory activity.[4][25][26] This is often linked to their ability to modulate key inflammatory pathways. In silico molecular docking studies have suggested that hydroxyquinolin-2-one derivatives have a strong potential to inhibit cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[27] Furthermore, in vivo studies have demonstrated that certain quinoline derivatives can reduce inflammation by decreasing levels of inflammatory mediators like interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB).[28][29]

Methodologies for Evaluating Biological Activity

To validate the pharmacological potential of newly synthesized 5-hydroxyquinoline derivatives, a series of robust, standardized in vitro assays are essential. The protocols described below are designed to be self-validating through the inclusion of appropriate positive and negative controls.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).

-

Objective: To quantify the cytotoxic effect of a 5-hydroxyquinoline derivative on a selected cancer cell line (e.g., MCF-7, A549).

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

-

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered to the plate, providing a consistent starting point.

-

Compound Treatment: Prepare a serial dilution of the 5-hydroxyquinoline derivative in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Causality: A wide concentration range is crucial to capture the full dose-response curve and accurately determine the IC₅₀.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: This allows sufficient time for viable cells to convert the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes. Causality: DMSO is an effective solvent for formazan, ensuring the colored product is fully dissolved for accurate absorbance reading.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Objective: To determine the MIC of a 5-hydroxyquinoline derivative against a specific bacterial strain (e.g., S. aureus ATCC 29213).

-

Principle: The compound is serially diluted in a 96-well plate containing bacterial growth medium. A standard inoculum of bacteria is added, and growth is assessed after incubation by visual turbidity or a growth indicator.

-

Methodology:

-

Preparation: In a 96-well plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

-

Compound Dilution: In well 1, add 100 µL of the test compound at 2x the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Causality: This serial dilution creates a precise gradient of compound concentrations to identify the exact point where growth is inhibited. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as compared to the growth control (well 11). The sterility control (well 12) should remain clear.

-

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of 5-hydroxyquinoline derivatives is highly dependent on their substitution patterns. Synthesizing the available data reveals several key insights:

-

Influence of the N1-Substituent: In 5-amino- and 5-hydroxyquinolone antibacterials, the choice of the N1-substituent (e.g., ethyl, cyclopropyl) has been shown to have an overwhelming influence on the structure-activity relationship, affecting the impact of other substituents at the C5, C7, and C8 positions.[22]

-

Importance of the C8-OH Group: For anticancer and antimicrobial activity, an unsubstituted phenolic group at position 8 is often a key structural fragment. Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide were biologically active, while their 8-methoxy counterparts were not, highlighting the critical role of the free hydroxyl group, likely for metal chelation or hydrogen bonding with biological targets.[21]

-

Halogenation and Electron-Withdrawing Groups: Halogenation can significantly impact activity. For instance, 7-fluoro-4-hydroxyquinoline showed better antioxidant activity than the 7-chloro analogue.[30] However, the addition of strong electron-attracting groups (like -COOH or -COOC₂H₅) can shift the compound's behavior from antioxidant to pro-oxidant, depending on its environment.[30]

Future Directions: The vast chemical space of 5-hydroxyquinoline derivatives remains largely unexplored. Future research should focus on the rational design of multifunctional ligands that can simultaneously target multiple pathways in complex diseases like cancer and Alzheimer's. For example, hybrid molecules that combine a 5-hydroxyquinoline core (for metal chelation and ROS modulation) with a moiety that inhibits a specific kinase could offer synergistic therapeutic benefits. Furthermore, exploring novel drug delivery systems, such as loading these derivatives into nanoparticles, could enhance their bioavailability and target specificity, paving the way for the next generation of quinoline-based therapeutics.[28][29]

References

-

Synthesis of 5-Hydroxyquinolines | Request PDF. (2025). ResearchGate. [Link]

-

Bareford, L. M., & Swaan, P. W. (2012). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Chemotherapy and Pharmacology, 69(1), 129-136. [Link]

-

Domagala, J. M., et al. (1993). Synthesis and Biological Activity of 5-amino- And 5-hydroxyquinolones, and the Overwhelming Influence of the Remote N1-substituent in Determining the Structure-Activity Relationship. Journal of Medicinal Chemistry, 36(7), 871-882. [Link]

-

Fu, C. L., et al. (2016). New Hydroxyquinoline-Based Derivatives as Potent Modulators of Amyloid-β Aggregations. Archiv der Pharmazie, 349(5), 327-341. [Link]

-

Hafez, H. N., et al. (2012). Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. Medicinal Chemistry Research, 21(6), 849-858. [Link]

-

Molecular docking study of hydroxyquinolone derivatives as COX enzyme inhibitors. (2025). Sciforum. [Link]

-

Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. (2025). ResearchGate. [Link]

-

Gospodinova, N., et al. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. Polymers, 15(15), 3209. [Link]

-

Petrova, P., et al. (2023). Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. Pharmaceutics, 15(6), 1686. [Link]

-

Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents | Request PDF. (2025). ResearchGate. [Link]

-

The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (2022). Polycyclic Aromatic Compounds, 43(5), 4165-4190. [Link]

-

Staszewska-Krajewska, O., et al. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 30(11), 2415. [Link]

-

Hydroxyquinoline Uses, Structure & Synthesis. (n.d.). Study.com. [Link]

-

Szałaj, N., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4014. [Link]

-

Illyés, E., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(1), 145. [Link]

-

Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives | Request PDF. (2025). ResearchGate. [Link]

-

Zhou, J., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. [Link]

-

Yu, T., et al. (2018). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 23(10), 2434. [Link]

-

El-Behery, M. A., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. Journal of Inflammation Research, 17, 303-319. [Link]

-

Tang, J. C., et al. (2022). Downregulation of chemokine (C-C motif) ligand 5 induced by a novel 8-hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma. Oncology Letters, 23(3), 85. [Link]

-

(PDF) Investigating the Anti-inflammatory Effect of Quinoline Derivative... (2024). ResearchGate. [Link]

-

Synthesis of Hydroxyquinoline Derivatives... | Request PDF. (2025). ResearchGate. [Link]

-

Najafi, M. (2017). Theoretical Investigation of Antioxidant Activity of Hydroxy-Quinoline Derivatives and their Delivery Via Boron Nitride Nanocage in Gas Phase and Solvent. Semantic Scholar. [Link]

-

Wen, X., et al. (2015). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Medicinal Chemistry Research, 24(6), 2591-2603. [Link]

-

Pérez-González, A., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1872. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals. [Link]

-

Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). SciSpace. [Link]

-

(PDF) Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. (2025). ResearchGate. [Link]

-

Wassila, S., et al. (2020). Theoretical study of quinoline derivatives involved in neurodegenerative diseases. Journal of Microbial & Biochemical Technology, 12, 432. [Link]

-

Wu, Y. W., et al. (2002). Antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes is due to its distributive status. Biochemical Pharmacology, 63(6), 1157-1165. [Link]

-

Jesse, C. R., et al. (2011). Antioxidant effect of quinoline derivatives containing or not selenium. Anais da Academia Brasileira de Ciências, 83(3), 965-975. [Link]

-

Adegoke, R. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19163-19187. [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(4). [Link]

-

Adegoke, R. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19163-19187. [Link]

-

Zhou, J., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. [Link]

-

8 Hydroxyquinoline and Its Derivatives Synthesis and Applications. (2014). Scribd. [Link]

-

Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025). ResearchGate. [Link]

-

Calhoun, W., et al. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of Medicinal Chemistry, 38(9), 1473-1481. [Link]

Sources

- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 6. orientjchem.org [orientjchem.org]

- 7. New Hydroxyquinoline-Based Derivatives as Potent Modulators of Amyloid-β Aggregations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rroij.com [rroij.com]

- 9. study.com [study.com]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Downregulation of chemokine (C-C motif) ligand 5 induced by a novel 8-hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. scilit.com [scilit.com]

- 26. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. sciforum.net [sciforum.net]

- 28. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes is due to its distributive status [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of 3-Iodoquinolin-5-ol via Regioselective C-H Functionalization

Executive Summary & Strategic Rationale

The quinoline scaffold is ubiquitous in medicinal chemistry, particularly in kinase inhibitors and anti-infectives. While 3-iodoquinolines are critical intermediates for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), their synthesis is historically challenging.

The Synthetic Challenge: Direct electrophilic iodination of quinoline is regiochemically poor. For 5-hydroxyquinoline (the starting material), the electron-donating hydroxyl group strongly activates the carbocyclic ring, directing electrophiles almost exclusively to the C6 and C8 positions (ortho/para to the phenol). Accessing the C3 position (on the electron-deficient pyridine ring) requires a fundamental shift in strategy from ionic chemistry to radical C-H functionalization.

The Solution: This protocol details a robust, three-step synthesis of 3-iodoquinolin-5-ol utilizing a modern radical C-H iodination strategy. By protecting the phenol as a methyl ether, we prevent oxidative polymerization and direct the radical attack to the C3 position using a metal-free iodine/peroxide system. This route avoids the harsh conditions of the Skraup synthesis and the poor selectivity of classical halogenation.

Retrosynthetic Analysis & Workflow

The synthesis is designed to bypass the natural reactivity of the phenol. We employ a "Protect-Functionalize-Deprotect" strategy.

Synthetic Pathway Diagram[1][2]

Caption: Logical flow for the regioselective synthesis of 3-iodoquinolin-5-ol, bypassing carbocyclic activation.

Detailed Experimental Protocols

Step 1: Protection of 5-Hydroxyquinoline

Objective: Mask the phenolic hydroxyl group to prevent ring oxidation and block C6/C8 electrophilic sites. Reaction Type: Williamson Ether Synthesis.

Reagents:

-

5-Hydroxyquinoline (1.0 equiv)[1]

-

Methyl Iodide (MeI) (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: DMF (Dimethylformamide)

Procedure:

-

Charge a round-bottom flask with 5-hydroxyquinoline (e.g., 10.0 mmol) and anhydrous K₂CO₃ (20.0 mmol) in DMF (20 mL).

-

Cool the suspension to 0°C in an ice bath.

-

Add Methyl Iodide (12.0 mmol) dropwise over 10 minutes.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The starting phenol (polar) should disappear, replaced by a less polar spot.

-

-

Workup: Pour the mixture into ice-water (100 mL). The product, 5-methoxyquinoline , usually precipitates as a solid.

-

Filter the solid, wash with water, and dry under vacuum. If oil forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Expected Yield: 90–95%.

-

Step 2: Regioselective C3 Radical Iodination (The Key Step)

Objective: Install the iodine atom at the C3 position. Mechanism: This reaction proceeds via the generation of an iodine radical species that attacks the electron-deficient pyridine ring, followed by oxidative re-aromatization. This method is superior to NIS/Acid methods for this substrate.

Reagents:

-

5-Methoxyquinoline (from Step 1) (1.0 equiv)

-

Molecular Iodine (I₂) (1.0 equiv)

-

tert-Butyl Hydroperoxide (TBHP, 70% aq.) (3.0 equiv) - Radical Initiator/Oxidant

-

Sodium Carbonate (Na₂CO₃) (1.0 equiv) - Base

-

Solvent: 1,2-Dichloroethane (DCE) or Chlorobenzene

Procedure:

-

In a pressure tube or sealed vial, dissolve 5-methoxyquinoline (5.0 mmol), I₂ (5.0 mmol), and Na₂CO₃ (5.0 mmol) in DCE (15 mL).

-

Add TBHP (15.0 mmol) slowly.

-

Seal the tube and heat to 80–90°C for 12–16 hours.

-

Note: The reaction color will transition from deep violet (I₂) to a lighter brown/orange as iodine is consumed.

-

-

Workup: Cool to RT. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove unreacted iodine (color change to pale yellow).

-

Extract with DCM (3 x 20 mL). Wash combined organics with brine and dry over Na₂SO₄.[2]

-

Purification: Concentrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The C3-iodo product is typically less polar than the starting material.

-

Expected Yield: 60–75%.

-

Data Validation: ¹H NMR should show the disappearance of the C3-H (approx 7.4 ppm) and a downfield shift of the C2-H singlet (approx 9.0 ppm).

-

Step 3: Demethylation to 3-Iodoquinolin-5-ol

Objective: Reveal the hydroxyl group without de-iodinating the ring. Reagents:

-

3-Iodo-5-methoxyquinoline (1.0 equiv)

-

Boron Tribromide (BBr₃) (1.0 M in DCM) (3.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve 3-iodo-5-methoxyquinoline (2.0 mmol) in anhydrous DCM (10 mL) under Nitrogen/Argon atmosphere.

-

Cool to -78°C (Dry ice/Acetone bath).

-

Add BBr₃ solution (6.0 mmol) dropwise over 15 minutes. Caution: Exothermic.

-

Allow the reaction to warm slowly to 0°C and stir for 2–4 hours.

-

Critical Check: Do not reflux. High heat can cause hydrodehalogenation (loss of Iodine).

-

-

Quench: Cool back to 0°C. Carefully add Methanol (MeOH) dropwise to quench excess BBr₃. Then add saturated NaHCO₃ solution to neutralize.[2]

-

Isolation: Extract with EtOAc (or DCM/MeOH 9:1 if solubility is poor). The product is amphoteric; ensure pH is adjusted to ~6-7 for optimal extraction.

-

Concentrate to yield 3-iodoquinolin-5-ol . Recrystallize from Ethanol if necessary.

-

Expected Yield: 85–90%.

-

Technical Data Summary

| Parameter | Step 1 (Protection) | Step 2 (Iodination) | Step 3 (Deprotection) |

| Key Reagent | MeI / K₂CO₃ | I₂ / TBHP | BBr₃ |

| Mechanism | SN2 Nucleophilic Substitution | Radical C-H Functionalization | Lewis Acid Cleavage |

| Temperature | 0°C → RT | 90°C | -78°C → 0°C |

| Typical Yield | >90% | 65% | 85% |

| Critical Control | Anhydrous conditions not strictly required but preferred. | Sealed vessel required (I₂ sublimation). Oxidant excess essential. | Strictly Anhydrous. Quench carefully (HBr evolution). |

| Purification | Precipitation/Filtration | Column Chromatography | Extraction/Recrystallization |

Troubleshooting & Mechanistic Insights

Why this route works (Mechanistic Pathway)

The success of Step 2 relies on the "Minisci-type" radical reactivity.

-

Thermal decomposition of TBHP generates tBuO• and HO• radicals.[3][4][5][6]

-

These radicals oxidize I₂ to generate electrophilic/radical iodine species or abstract hydrogen.

-

The quinoline nitrogen activates the C2 and C3 positions. While C2 is susceptible to nucleophilic attack, the C3 position is the preferred site for radical attack in the absence of acid activators, avoiding the electron-rich carbocyclic ring (C5-C8) which would dominate in electrophilic aromatic substitution (SEAr).

Pathway Visualization

Caption: Radical mechanism directing Iodine to C3, avoiding the electron-rich C5-C8 ring.

Common Pitfalls

-

Regioisomers in Step 2: If the reaction temperature is too low (<60°C), conversion drops. If strong acid is added (e.g., H₂SO₄), the reaction mechanism may switch to electrophilic, favoring the benzene ring (C6/C8). Stick to the metal-free, basic/neutral radical conditions.

-

Loss of Iodine in Step 3: BBr₃ is aggressive. If the quench is too violent or the reaction is heated, the C-I bond can be reduced. Alternatively, use AlCl₃/NaI or Pyridine-HCl (melt at 180°C) for deprotection if BBr₃ proves problematic, though BBr₃ is standard for methoxy-quinolines.

References

-

Regioselective C3 Iodination (Primary Method): Sun, K., Lv, Y., Wang, J., et al. (2015). Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. Organic Letters, 17(18), 4408–4411.[7] [Link]

-

Alternative C3 Functionalization (Radical Mechanism): Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(93), 16629-16632. [Link]

-

Enzymatic/Electrophilic Contrast (Evidence of C6 Selectivity): Zeng, J., & Zhan, J. (2010). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. DigitalCommons@USU. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

- 4. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis method of 3-bromoquinoline compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Iodoquinolin-5-ol as a Versatile Building Block for Pharmaceutical Intermediates

Introduction: The Quinoline Scaffold and the Strategic Importance of 3-Iodoquinolin-5-ol

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmacologically active compounds.[1][2][3] Its presence in numerous FDA-approved drugs for treating cancer, malaria, and various infections underscores its significance in drug discovery.[2][4][5] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's biological activity. Among the various functionalized quinolines, 3-iodoquinolin-5-ol emerges as a particularly valuable building block for the synthesis of pharmaceutical intermediates.

The utility of 3-iodoquinolin-5-ol lies in the orthogonal reactivity of its key functional groups. The iodine atom at the 3-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and nitrogen-based substituents.[2][6][7] The hydroxyl group at the 5-position provides a site for further modification, such as etherification or esterification, and can also influence the molecule's overall physicochemical properties. This dual functionality allows for a modular and efficient approach to the synthesis of complex molecular architectures.

This guide provides detailed protocols and technical insights for the synthesis and application of 3-iodoquinolin-5-ol in the preparation of key pharmaceutical intermediates. We will explore its synthesis via regioselective iodination and its subsequent elaboration through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

PART 1: Synthesis of the Building Block: 3-Iodoquinolin-5-ol

A reliable and regioselective method for the synthesis of 3-iodoquinolin-5-ol is crucial for its use as a building block. Direct C-H iodination of quinolines at the C3 position has been shown to be an effective strategy.[8][9] This protocol adapts a known method for the regioselective iodination of quinolines, applying it to the readily available starting material, 5-hydroxyquinoline.

Protocol 1: Regioselective C3-Iodination of 5-Hydroxyquinoline

This protocol describes the synthesis of 3-iodoquinolin-5-ol from 5-hydroxyquinoline using molecular iodine and an oxidant. The reaction proceeds via a proposed radical intermediate, leading to selective iodination at the electron-rich C3 position.[8]

Materials:

| Reagent/Solvent | Grade | Supplier |

| 5-Hydroxyquinoline | 98% | Commercially Available |

| Molecular Iodine (I₂) | 99.8% | Commercially Available |

| tert-Butyl hydroperoxide (TBHP) | 70% in H₂O | Commercially Available |

| 1,2-Dichloroethane (DCE) | Anhydrous | Commercially Available |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Saturated aq. Na₂S₂O₃ | Prepared in-house | |

| Anhydrous Na₂SO₄ | Commercially Available | |

| Silica Gel | 200-300 mesh | Commercially Available |

| Petroleum Ether | ACS Grade | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Experimental Workflow:

Sources

- 1. rsc.org [rsc.org]

- 2. DSpace [repository.kaust.edu.sa]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Buchwald-Hartwig amination protocols involving 3-iodoquinolin-5-ol

Application Note: Buchwald-Hartwig Amination of 3-Iodoquinolin-5-ol [1][2]

Executive Summary & Scope

This guide details the operational protocols for effecting Buchwald-Hartwig amination on 3-iodoquinolin-5-ol . This substrate presents a classic "competing functionality" challenge in medicinal chemistry:

-

The Reactive Handle: The C3-iodide is an excellent electrophile for oxidative addition, behaving similarly to 3-iodopyridine.[2]

-

The Liability: The C5-hydroxyl group (

) creates zwitterionic character, reduces solubility in non-polar solvents, and poses a risk of catalyst poisoning or competitive C-O coupling (Ullmann-type side reactions).[1][2]

This note provides two distinct workflows:

-

Protocol A (The Robust Route): Protection of the C5-hydroxyl group prior to coupling.[1][2] Recommended for scale-up and high-value late-stage intermediates.[1][2]

-

Protocol B (The Direct Route): Direct coupling of the free phenol using Third-Generation (G3) Buchwald Precatalysts.[1][2] Recommended for rapid analog scanning (SAR) where step-economy is prioritized.[1][2]

Substrate Analysis & Mechanistic Logic

The 3-iodoquinolin-5-ol scaffold is electronically distinct.[1][2] The quinoline nitrogen withdraws electron density, activating the C3-position toward oxidative addition by Palladium(0).[1][2] However, the C5-hydroxyl group, particularly if deprotonated to the phenoxide by the base required for amination, acts as a strong electron donor (via resonance) into the ring system.

Key Challenges:

-

Catalyst Deactivation: Free phenols can coordinate to Pd(II) intermediates, forming off-cycle resting states.[1][2]

-

Solubility: The high polarity of the hydroxy-quinoline often necessitates polar aprotic solvents (DMF, DMSO) which can hamper standard Pd/Phosphine catalysis.[2]

-

Regioselectivity: Preventing

-arylation vs.

Decision Matrix: Workflow Selection

Figure 1: Decision matrix for selecting the appropriate synthetic pathway based on project constraints.

Protocol A: The Robust Route (Protection-Deprotection)[1][2]

This approach mitigates the risk of catalyst poisoning by masking the phenol.[2] We utilize a tert-butyldimethylsilyl (TBS) ether, which is stable to basic Buchwald conditions but easily removed later.[1][2]

Step 1: Silyl Protection[1]

-

Reagents: 3-iodoquinolin-5-ol (1.0 equiv), TBS-Cl (1.2 equiv), Imidazole (2.5 equiv).[1][2]

-

Solvent: DCM or DMF (

).[1][2] -

Conditions: RT, 2–4 h.[2] Aqueous workup yields 5-((tert-butyldimethylsilyl)oxy)-3-iodoquinoline .[1][2]

Step 2: Buchwald-Hartwig Amination[1][2]

-

Rationale: With the phenol protected, the substrate behaves like a standard electron-deficient aryl iodide.[2] We employ Xantphos , a bidentate ligand with a wide bite angle, known to facilitate the reductive elimination of electron-deficient amines.[2]

Materials:

-

Substrate: 5-(TBS-oxy)-3-iodoquinoline (

equiv)[1][2] -

Amine: Primary or Secondary Amine (

equiv)[1][2] -

Catalyst Source:

( -

Ligand: Xantphos (

)[1][2] -

Base:

(

Procedure:

-

Inerting: Charge a reaction vial with the Pd source, Ligand, and Base.[2] Cycle vacuum/Argon (

).[1][2] -

Addition: Add the Substrate and Amine as solutions in Dioxane (

final concentration). -

Activation: Heat the mixture to

for 12–16 hours. -

Workup: Filter through Celite, concentrate, and purify via flash chromatography (0–50% EtOAc/Hex).

Protocol B: The Direct Route (Unprotected Phenol)[1][2]

This protocol utilizes BrettPhos Pd G3 , a precatalyst designed specifically to handle substrates with protic functional groups (amines, alcohols) without requiring glovebox conditions.[1][2]

-

Mechanism: The bulky, electron-rich BrettPhos ligand prevents the coordination of the phenoxide to the metal center.

-

Base Choice: We use

(weaker base) rather than

Materials:

-

Substrate: 3-iodoquinolin-5-ol (

equiv)[1][2] -

Amine: (

– -

Catalyst: BrettPhos Pd G3 (

– -

Base:

( -

Solvent:

-Amyl Alcohol (preferred) or 1,4-Dioxane.[1][2]

Procedure:

-

Setup: In a reaction tube equipped with a stir bar, add 3-iodoquinolin-5-ol,

, and BrettPhos Pd G3. -

Solvation: Add

-Amyl alcohol ( -

Degassing: Sparge the solution with Nitrogen or Argon for 5 minutes (G3 catalysts are air-stable as solids but the active cycle is oxygen-sensitive).[1][2]

-

Reaction: Seal and heat to

(external block temperature) for 4–8 hours.-

Monitoring: LCMS should show consumption of the iodide (

) and formation of the product.[2]

-

-

Workup: Dilute with MeOH/DCM (1:1) to ensure the zwitterionic product is soluble, filter through Celite, and concentrate.[2]

Comparative Data & Troubleshooting

| Parameter | Protocol A (Protected) | Protocol B (Direct) |

| Catalyst System | BrettPhos Pd G3 | |

| Base | ||

| Step Count | 3 (Protect | 1 (Direct Couple) |

| Yield (Avg) | 75–85% (Cumulative) | 50–70% (Substrate Dependent) |

| Purification | Standard Normal Phase Silica | Often requires Reverse Phase |

| Primary Risk | Silyl migration (rare) | Solubility/Incomplete conversion |

Troubleshooting Guide

-

Issue: Low Conversion (Protocol B).

-

Issue: Dehalogenation (Reduction of Ar-I to Ar-H).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific interference caused by the C5-hydroxyl group and how the G3 catalyst overcomes it.

Figure 2: Catalytic cycle showing the critical "Off-cycle" trap caused by the free phenol and how bulky ligands (BrettPhos) maintain the active cycle.[1][2]

References

-

Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][2] Link

- Foundational text on ligand selection, specifically highlighting BrettPhos for difficult substr

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[2] N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.[2] Link[1][2]

- Describes the generation and utility of G3 prec

-

Maiti, D., & Buchwald, S. L. (2009).[2] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Ethers. Journal of the American Chemical Society, 131(25), 8744–8745.[2] Link[1][2]

- Provides context on the competing O-aryl

-

Paul, F., Patt, J., & Hartwig, J. F. (1994).[2] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6] Reaction intermediates and structure-activity relationships.[1][2][7][8] Journal of the American Chemical Society, 116(13), 5969–5970.[2] Link[1][2]

- Seminal work on the mechanism of reductive elimin

Sources

- 1. BrettPhos Pd G3 95 1470372-59-8 [sigmaaldrich.com]

- 2. Diiodohydroxyquinoline - Wikipedia [en.wikipedia.org]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BrettPhosPdG3 BrettPhos Pd G3 [myskinrecipes.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Purification of 3-iodoquinolin-5-ol

Welcome to the technical support center for the purification of 3-iodoquinolin-5-ol. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to overcome common challenges encountered during the purification of this important heterocyclic intermediate. The following sections are structured to address specific issues, explain the underlying chemical principles, and provide robust, step-by-step protocols.

Purification Strategy Overview

3-Iodoquinolin-5-ol possesses both a weakly acidic phenolic hydroxyl group and a weakly basic quinoline nitrogen atom. This amphoteric nature is a key consideration in designing an effective purification strategy. The presence of the iodine atom also increases its molecular weight and can influence its solubility and chromatographic behavior. A typical crude mixture may contain unreacted starting materials, di-iodinated species, and other isomeric byproducts.

A logical workflow for purification often involves an initial bulk purification step, such as acid-base extraction, followed by a high-resolution technique like column chromatography or recrystallization to achieve high purity.

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Question 1: My final product is contaminated with the starting material (e.g., quinolin-5-ol). How can I remove it?

Answer: This is a common issue, especially if the iodination reaction did not go to completion. The most effective method to separate the unreacted quinolin-5-ol is through a carefully planned acid-base extraction or column chromatography.

-

Causality: 3-iodoquinolin-5-ol and quinolin-5-ol have very similar structures, but their pKa values and polarities differ slightly. While both are amphoteric, the electron-withdrawing effect of the iodine atom can subtly alter the acidity of the phenol and the basicity of the quinoline nitrogen.

-

Solution 1: Acid-Base Extraction: This technique leverages the difference in solubility between the neutral compounds and their salt forms.[1]

-

Dissolve the crude mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Extract the organic layer with a weak aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The phenolic hydroxyl group of both compounds will be deprotonated to form sodium salts, which are soluble in the aqueous layer.[2][3] Any neutral impurities will remain in the organic layer.

-

Separate the aqueous layer and carefully acidify it with a dilute acid (e.g., 1M HCl) to a pH of ~7-8. This will protonate the phenoxide ions, causing both quinolinols to precipitate.[4]

-

Filter the precipitate. Now, you have a mixture enriched in your desired product and starting material, but free of neutral impurities. Further purification by chromatography is necessary.

-

-

Solution 2: Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase.[5]

-

Stationary Phase: Standard silica gel is often effective.

-

Mobile Phase (Eluent): A gradient elution is recommended. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity (e.g., to 7:3). Quinolin-5-ol is slightly more polar than 3-iodoquinolin-5-ol and should elute later. Monitor the fractions using Thin Layer Chromatography (TLC).[6]

-

Question 2: My product appears as a persistent oil or wax and will not crystallize. What steps can I take?

Answer: The failure to crystallize is often due to residual solvent or the presence of impurities that inhibit the formation of a crystal lattice.

-

Causality: Impurities disrupt the ordered packing of molecules required for crystallization.[7] Solvents can also interfere with this process if not completely removed.

-

Recommended Actions:

-

Ensure Purity: First, confirm the purity of your oily product using an analytical technique like HPLC or NMR. If significant impurities are present, crystallization is unlikely to succeed. Re-purify using column chromatography.[8]

-

Solvent Screening for Recrystallization: If the product is reasonably pure, a systematic solvent screen is the next step.[9]

-

Single-Solvent Method: Find a solvent that dissolves your compound when hot but not when cold.[9] Good candidates for quinoline derivatives include ethanol, isopropanol, or acetone, sometimes with the addition of water.[8][10]

-

Two-Solvent (Antisolvent) Method: Dissolve the oil in a small amount of a "good" solvent in which it is very soluble (e.g., DCM or acetone). Then, slowly add a "poor" solvent (antisolvent) in which it is insoluble (e.g., hexane or pentane) dropwise until the solution becomes cloudy (turbid).[8][11] Warm the mixture slightly until it becomes clear again, then allow it to cool slowly.[9]

-

-

Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod below the solvent line or adding a "seed" crystal from a previous successful batch.[12]

-

Salt Formation: Since quinolines are basic, they can often be precipitated as crystalline salts.[8] Dissolving the oil in a solvent like ether or isopropanol and adding a solution of HCl can precipitate the hydrochloride salt, which is often highly crystalline. The free base can then be regenerated by treatment with a base.[8]

-

Question 3: During column chromatography, my product streaks badly on TLC and elutes over many fractions with poor separation. Why is this happening?

Answer: Streaking and poor separation of basic compounds like quinolines on silica gel are typically caused by strong, non-ideal interactions with the stationary phase.

-

Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen of the quinoline ring can interact strongly with these acidic sites, leading to irreversible adsorption or slow elution, which manifests as streaking or tailing on a TLC plate.[13]

-

Solutions:

-

Modify the Mobile Phase: Add a small amount (0.5-1%) of a basic modifier to your eluent. Triethylamine (Et₃N) or ammonia (as a solution in methanol) are common choices.[13] The modifier will compete with your product for the acidic sites on the silica, leading to sharper peaks and better elution.

-

Use a Different Stationary Phase: If modifying the eluent is not sufficient, switch to a less acidic stationary phase.

-

Consider Reversed-Phase Chromatography: If normal-phase chromatography fails, reversed-phase (e.g., C18 silica) can be effective. The separation mechanism is based on partitioning rather than adsorption.[13] A mobile phase of water and acetonitrile or methanol, often with a pH modifier like formic acid or ammonium acetate, would be appropriate.[14]

-

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent system for column chromatography of 3-iodoquinolin-5-ol? A common starting point for quinoline derivatives on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[6][10] A typical gradient might run from 5% to 40% ethyl acetate in hexane. The optimal ratio must be determined empirically using TLC.

Q2: How can I effectively monitor the purification process? Thin Layer Chromatography (TLC) is indispensable. Use a developing chamber with your chosen eluent system. Visualize the spots under a UV lamp (254 nm), as the aromatic quinoline ring is UV-active. Staining with iodine or permanganate can also be used if necessary. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the standard method for determining purity.[15]

Q3: My purified product is yellow or brownish. Is this normal? Quinoline derivatives, especially phenols, can be susceptible to oxidation, which can lead to coloration.[13] While a faint yellow color might be acceptable, a dark brown color often indicates impurities or degradation.[16] It is advisable to handle the compound under an inert atmosphere (nitrogen or argon) when possible and store it protected from light. If the color is due to impurities, further purification may be required.

Q4: What are the expected solubility properties of 3-iodoquinolin-5-ol? Due to the polar hydroxyl group and the quinoline nitrogen, it will have some solubility in polar organic solvents like ethanol, acetone, and dioxane.[17] Its solubility in water is expected to be low but will increase significantly at high or low pH due to salt formation.[17] It is generally soluble in solvents like dichloromethane and chloroform but has poor solubility in non-polar solvents like hexane.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate 3-iodoquinolin-5-ol from neutral and strongly acidic/basic impurities.

Workflow Diagram:

Caption: Workflow for acid-base extraction purification.

Methodology:

-

Dissolution: Dissolve the crude mixture (e.g., 5.0 g) in a suitable organic solvent like dichloromethane (DCM, 100 mL).

-

Base Extraction: Transfer the solution to a separatory funnel and extract with saturated aqueous sodium bicarbonate solution (2 x 50 mL).[2] Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.

-

Neutralization/Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise with stirring until the pH of the solution is approximately 7. A precipitate of 3-iodoquinolin-5-ol should form.[4]

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.[12]

-

Drying: Dry the solid product under vacuum to a constant weight. Assess purity by TLC or HPLC and proceed with recrystallization or chromatography if needed.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is for high-resolution purification.[5]

Materials & Setup:

-

Stationary Phase: Silica gel (100-200 mesh).

-

Column: Appropriate size for the amount of crude material (typically a 50:1 to 100:1 ratio of silica to crude product by weight).

-

Mobile Phase: Hexane and Ethyl Acetate (HPLC grade).

-

Collection tubes, TLC plates, UV lamp.

Methodology:

-

TLC Analysis: First, determine the optimal eluent composition by running TLC plates of the crude mixture in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3). The ideal system should give your product an Rf value of ~0.3.

-

Column Packing: Prepare the column by packing the silica gel as a slurry in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.[5]

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elution: Begin elution with the low-polarity solvent system. Collect fractions and monitor their composition by TLC. Gradually increase the eluent polarity (gradient elution) to elute your product.[6]

-

Fraction Pooling & Solvent Evaporation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 3-iodoquinolin-5-ol.

Data Summary

Table 1: Common Solvents for Chromatography & Recrystallization

| Solvent | Polarity Index | Boiling Point (°C) | Application Notes |

| n-Hexane | 0.1 | 69 | Non-polar component of mobile phase for normal-phase chromatography. Good antisolvent. |

| Dichloromethane (DCM) | 3.1 | 40 | Good solvent for dissolving crude mixture for column loading; can be used in mobile phase. |

| Ethyl Acetate (EtOAc) | 4.4 | 77 | Common polar component of mobile phase for normal-phase chromatography. |

| Acetone | 5.1 | 56 | Can be used as a recrystallization solvent or as a polar modifier in chromatography. |

| Isopropanol | 3.9 | 82 | Potential recrystallization solvent. |

| Ethanol | 4.3 | 78 | Common recrystallization solvent for quinoline derivatives.[10] |

| Acetonitrile (ACN) | 5.8 | 82 | Polar mobile phase for reversed-phase HPLC. |

| Water | 10.2 | 100 | Used in acid-base extractions and as a mobile phase component in reversed-phase HPLC. |

References

- Benchchem. (n.d.). Application Notes and Protocols for the Isolation of 3-Methylthio-quinoline via Column Chromatography.

- Benchchem. (n.d.). Addressing challenges in the purification of quinoline derivatives.

- University of Colorado Boulder. (n.d.). Acid-Base Extraction.

- Pawar, S. D., et al. (n.d.). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. World Journal of Pharmacy and Pharmaceutical Sciences.

- Oganesyan, G. G., et al. (2020). Comparative analysis of the various structures quinoline derivatives retention under RP HPLC. Samara National Research University.

- Google Patents. (n.d.). CN110156675B - Synthesis method of quinoline compound containing sulfonyl.

- Wikipedia. (n.d.). Acid–base extraction.

- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.

- Sigma-Aldrich. (n.d.). 5-Chloro-7-iodo-8-quinolinol.

- Solubility of Things. (n.d.). Clioquinol.

- LabXchange. (2024). Lab Procedure: Recrystallization.

- University of Richmond. (n.d.). Recrystallization | Organic Chemistry I Lab.

- University of York. (n.d.). Chemically-active extraction.

- Shekunov, B. Y., & York, P. (2000). Recrystallization of Active Pharmaceutical Ingredients. SciSpace.

- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.

- Benchchem. (n.d.). A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde.

- Benchchem. (n.d.). Technical Support Center: 6-Iodoisoquinolin-3-amine Synthesis & Purification.

- PubChem. (n.d.). Clioquinol.

Sources

- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]

- 4. magritek.com [magritek.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN110156675B - Synthesis method of quinoline compound containing sulfonyl - Google Patents [patents.google.com]

- 7. LabXchange [labxchange.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Home Page [chem.ualberta.ca]

- 10. rac.ac.in [rac.ac.in]

- 11. scispace.com [scispace.com]

- 12. Recrystallization | Organic Chemistry I Lab [blog.richmond.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. butlerov.com [butlerov.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Clioquinol | C9H5ClINO | CID 2788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. solubilityofthings.com [solubilityofthings.com]

Solving solubility issues of 3-iodoquinolin-5-ol in organic synthesis

Topic: Solving Solubility Issues of 3-iodoquinolin-5-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for researchers encountering solubility challenges with 3-iodoquinolin-5-ol in organic synthesis. As a Senior Application Scientist, my aim is to offer not just protocols, but also the scientific reasoning behind these experimental choices to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 3-iodoquinolin-5-ol in my reaction solvent. What are the first steps I should take?

A1: The initial approach to addressing the poor solubility of 3-iodoquinolin-5-ol involves a systematic evaluation of common organic solvents. Due to its aromatic structure with both a halogen (iodo) and a hydroxyl group, its solubility can be nuanced. Based on the principle of "like dissolves like," polar aprotic solvents are often a good starting point for quinoline-based compounds.[1]

A preliminary qualitative assessment is recommended. This involves observing the dissolution of a small amount of the compound in various solvents.[2] For a more quantitative understanding, a systematic solubility determination should be performed.

Recommended Starting Solvents for Solubility Testing:

-

Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)

-

Polar Protic Solvents: Methanol (MeOH), Ethanol (EtOH)

-

Chlorinated Solvents: Dichloromethane (DCM)

It is anticipated that 3-iodoquinolin-5-ol will exhibit higher solubility in polar aprotic solvents like DMSO and DMF.[1]

Q2: I've tried a few common solvents with limited success. What advanced techniques can I employ to improve the solubility of 3-iodoquinolin-5-ol?

A2: When single-solvent systems are insufficient, several techniques can be employed to enhance the solubility of your compound. These methods work by altering the physical or chemical environment of the solute to favor dissolution.

-

Co-solvency: This is a powerful and widely used technique that involves using a mixture of solvents.[3][4] A small amount of a "good" solvent (one in which your compound is highly soluble, like DMSO) is added to the primary reaction solvent to increase the overall solvating power of the mixture.

-

Heating: Increasing the temperature of the solvent system increases the kinetic energy of the molecules, which can overcome the intermolecular forces in the solid lattice, leading to increased solubility.[4] However, it is crucial to be mindful of the thermal stability of 3-iodoquinolin-5-ol to avoid degradation.

-

Sonication: The application of ultrasonic waves can significantly enhance solubility.[5] This process, known as acoustic cavitation, creates microbubbles that collapse violently, generating localized high pressure and temperature, which can break down the solute's crystal lattice and increase the interaction between the solute and solvent.[6][7]

-

pH Adjustment: For ionizable compounds, altering the pH of the medium can dramatically increase solubility. Since 3-iodoquinolin-5-ol has a phenolic hydroxyl group, it is weakly acidic. In the presence of a non-nucleophilic base, it can be deprotonated to form a more soluble phenoxide salt. This is particularly useful in polar protic solvents.

Troubleshooting Guides

Guide 1: Systematic Solvent Screening and Quantitative Solubility Determination

This guide provides a step-by-step protocol to systematically determine the solubility of 3-iodoquinolin-5-ol in various organic solvents.

Objective: To quantitatively determine the solubility of 3-iodoquinolin-5-ol in a range of common organic solvents.

Methodology: The shake-flask method is a reliable and widely used technique for determining equilibrium solubility.[2][8]

Materials:

-

3-iodoquinolin-5-ol

-

Selected organic solvents (e.g., DMSO, DMF, THF, ACN, MeOH, EtOH, DCM)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Filtration apparatus (e.g., syringe filters with compatible membranes)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Experimental Protocol:

-

Preparation of Saturated Solutions:

-